molecular formula C7H8N2O3 B8009148 2-[(3-Aminopyridin-2-YL)oxy]acetic acid

2-[(3-Aminopyridin-2-YL)oxy]acetic acid

Cat. No.: B8009148
M. Wt: 168.15 g/mol
InChI Key: JUCOIHNSSKBSKI-UHFFFAOYSA-N
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Description

2-[(3-Aminopyridin-2-YL)oxy]acetic acid is an organic compound that features a pyridine ring substituted with an amino group at the 3-position and an oxyacetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Aminopyridin-2-YL)oxy]acetic acid typically involves the reaction of 3-aminopyridine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-aminopyridine attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Aminopyridin-2-YL)oxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form derivatives with different oxidation states of the nitrogen atom.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-[(3-Aminopyridin-2-YL)oxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Aminopyridin-2-YL)oxy]acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Aminopyridin-2-YL)oxy]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    2-[(3-Aminopyridin-2-YL)oxy]butyric acid: Similar structure but with a butyric acid moiety.

    3-Aminopyridine: Lacks the oxyacetic acid moiety but shares the aminopyridine core.

Uniqueness

2-[(3-Aminopyridin-2-YL)oxy]acetic acid is unique due to the presence of both the amino group and the oxyacetic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-aminopyridin-2-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-5-2-1-3-9-7(5)12-4-6(10)11/h1-3H,4,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCOIHNSSKBSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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